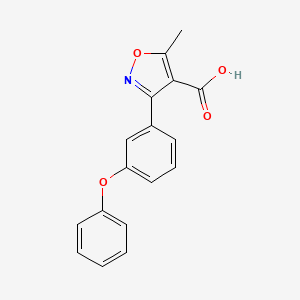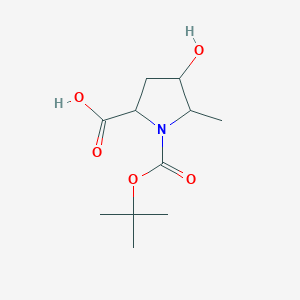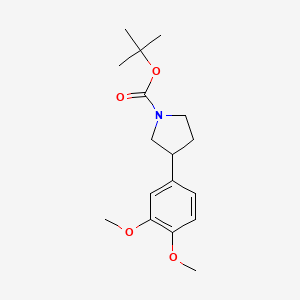
Ethyl 6-iodo-2,3-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-iodo-2,3-dimethylbenzoate is an organic compound with the molecular formula C11H13IO2. It is a derivative of benzoic acid, where the hydrogen atom at the 6th position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with ethanol. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-iodo-2,3-dimethylbenzoate typically involves the iodination of ethyl 2,3-dimethylbenzoate. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-iodo-2,3-dimethylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), boronic acid, and an organic solvent like toluene or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Reduction: Formation of ethyl 6-iodo-2,3-dimethylbenzyl alcohol.
Oxidation: Formation of ethyl 6-iodo-2,3-dimethylbenzoic acid.
Applications De Recherche Scientifique
Ethyl 6-iodo-2,3-dimethylbenzoate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules through reactions like the Suzuki-Miyaura coupling.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo diverse chemical transformations.
Material Science: Utilized in the synthesis of novel materials with specific electronic or photonic properties.
Biological Studies: Investigated for its interactions with biological molecules and potential biological activity.
Mécanisme D'action
The mechanism of action of ethyl 6-iodo-2,3-dimethylbenzoate in chemical reactions typically involves the activation of the aromatic ring through the electron-withdrawing effect of the iodine atom. This makes the ring more susceptible to nucleophilic attack in substitution reactions. In reduction and oxidation reactions, the ester and methyl groups are the primary sites of reactivity.
Comparaison Avec Des Composés Similaires
Ethyl 6-iodo-2,3-dimethylbenzoate can be compared with other similar compounds such as:
Ethyl 2,3-dimethylbenzoate: Lacks the iodine atom, making it less reactive in substitution reactions.
Ethyl 6-bromo-2,3-dimethylbenzoate: Contains a bromine atom instead of iodine, which is less reactive due to the lower atomic size and bond dissociation energy.
Ethyl 6-chloro-2,3-dimethylbenzoate: Contains a chlorine atom, which is even less reactive than bromine in substitution reactions.
The uniqueness of this compound lies in the presence of the iodine atom, which significantly enhances its reactivity in various chemical transformations.
Propriétés
Formule moléculaire |
C11H13IO2 |
|---|---|
Poids moléculaire |
304.12 g/mol |
Nom IUPAC |
ethyl 6-iodo-2,3-dimethylbenzoate |
InChI |
InChI=1S/C11H13IO2/c1-4-14-11(13)10-8(3)7(2)5-6-9(10)12/h5-6H,4H2,1-3H3 |
Clé InChI |
FCIYODDDFHKAOK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679721.png)
![8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13679724.png)


![3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13679732.png)

![2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one](/img/structure/B13679734.png)


![2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679755.png)
![Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679777.png)
